molecular formula C6H14NO5P B8295039 Caprolactam Dihydrogen Phosphate CAS No. 19411-98-4

Caprolactam Dihydrogen Phosphate

Cat. No. B8295039
M. Wt: 211.15 g/mol
InChI Key: AACGGHWZDKJPKD-UHFFFAOYSA-N
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Patent
US07220869B2

Procedure details

To a 100 ml flask containing 11.32 g of caprolactam (0.1 mol), 30 ml water was added and stirred for dissolution. 11.53 g of 85% phosphoric acid (0.1 mol) was added dropwise into the flask over 30 min at room temperature. Then the reaction was stirred for another 12 hours. Desired product was formed after water was removed under reduced pressure and dried at 110° C. under 1–5 mmHg for 1 hour. The white, moisture- and water-stable solid of caprolactam dihydrogen phosphate was obtained with a yield of 98.6% and a melting point of 61–64° C. No glass transition temperature was observed.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[P:9](=[O:13])([OH:12])([OH:11])[OH:10]>O>[P:9]([OH:13])([OH:12])([OH:11])=[O:10].[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.32 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.53 g
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then the reaction was stirred for another 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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